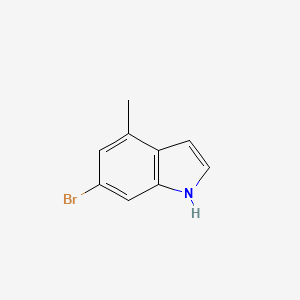

6-Bromo-4-methyl-1H-indole

説明

BenchChem offers high-quality 6-Bromo-4-methyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-4-methyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

6-bromo-4-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-4-7(10)5-9-8(6)2-3-11-9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPFDGDDONIZCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646467 | |

| Record name | 6-Bromo-4-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-51-4 | |

| Record name | 6-Bromo-4-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 6-Bromo-4-methyl-1H-indole (CAS No. 885520-51-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-4-methyl-1H-indole is a substituted indole derivative that holds potential as a key building block in the synthesis of pharmacologically active molecules. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. The introduction of a bromine atom and a methyl group on the indole ring offers opportunities for further chemical modifications and can significantly influence the biological activity of the resulting compounds. This technical guide provides a comprehensive overview of the available information on 6-Bromo-4-methyl-1H-indole, including its chemical and physical properties, potential synthetic routes, and prospective applications in drug discovery, particularly in the development of kinase inhibitors and anticancer agents. While specific experimental data for this compound is limited in publicly accessible literature, this guide extrapolates from closely related analogues and general indole chemistry to provide a foundational resource for researchers.

Chemical and Physical Properties

6-Bromo-4-methyl-1H-indole is a solid at room temperature. Its chemical structure combines the aromaticity of the indole ring with the reactivity conferred by the bromine substituent and the steric and electronic effects of the methyl group.[1]

Table 1: Physicochemical Properties of 6-Bromo-4-methyl-1H-indole

| Property | Value | Source |

| CAS Number | 885520-51-4 | [1] |

| Molecular Formula | C₉H₈BrN | [1] |

| Molecular Weight | 210.07 g/mol | [1] |

| Appearance | Solid (predicted) | N/A |

| Boiling Point (Predicted) | 328.8 ± 22.0 °C | [1] |

| Density (Predicted) | 1.563 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 16.43 ± 0.30 | [1] |

| LogP (Predicted) | 3.238 | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry, Keep in Dark Place | [1] |

Synthesis and Manufacturing

Proposed Synthetic Workflow: Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis is a highly efficient method for preparing indoles from o-nitrotoluenes. For 6-Bromo-4-methyl-1H-indole, the synthesis would likely commence from 5-bromo-3-methyl-2-nitrotoluene.

Caption: Proposed Leimgruber-Batcho synthesis of 6-Bromo-4-methyl-1H-indole.

Experimental Protocol (Hypothetical):

-

Enamine Formation: 5-Bromo-3-methyl-2-nitrotoluene would be reacted with dimethylformamide dimethyl acetal (DMFDMA) and a secondary amine such as pyrrolidine. The reaction mixture is typically heated to facilitate the condensation and formation of the intermediate enamine.

-

Reductive Cyclization: The resulting enamine, without the need for purification, would then be subjected to reductive cyclization. Common reducing agents for this step include catalytic hydrogenation (e.g., using palladium on carbon), iron in acetic acid, or sodium dithionite. This step simultaneously reduces the nitro group to an amine and facilitates the cyclization to form the indole ring.

-

Purification: The final product, 6-Bromo-4-methyl-1H-indole, would be purified using standard techniques such as column chromatography.

Alternative Synthetic Workflow: Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. To synthesize 6-Bromo-4-methyl-1H-indole, (3-bromo-5-methylphenyl)hydrazine and a suitable two-carbon synthon like acetaldehyde would be required.

Caption: Proposed Fischer indole synthesis of 6-Bromo-4-methyl-1H-indole.

Experimental Protocol (Hypothetical):

-

Hydrazone Formation: (3-Bromo-5-methylphenyl)hydrazine is condensed with acetaldehyde to form the corresponding hydrazone. This reaction is typically carried out in a suitable solvent like ethanol.

-

Cyclization: The formed hydrazone is then treated with an acid catalyst, such as zinc chloride, polyphosphoric acid (PPA), or a Brønsted acid, and heated. This induces a[2][2]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole ring.

-

Purification: The crude product would be purified by crystallization or column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The indole nucleus is a cornerstone in the development of therapeutics for a wide range of diseases. The presence of a bromine atom on the indole ring of 6-Bromo-4-methyl-1H-indole makes it a valuable intermediate for introducing further structural diversity through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination). This allows for the synthesis of complex molecules with tailored biological activities.

Potential as a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature an indole core, which can mimic the adenine region of ATP and bind to the hinge region of the kinase active site. The 6-bromo substituent can be exploited to introduce larger aromatic or heteroaromatic groups that can interact with other regions of the ATP-binding pocket, potentially leading to increased potency and selectivity. Derivatives of related bromo-indazole compounds have been investigated as inhibitors of VEGFR-2 kinase, a key target in angiogenesis.[3]

Caption: Logical workflow for the development of kinase inhibitors.

Application in Anticancer Drug Development

Indole derivatives have shown significant promise as anticancer agents by targeting various mechanisms, including the inhibition of tubulin polymerization, cell cycle arrest, and induction of apoptosis. Patents have been filed for substituted indole derivatives as MCL-1 inhibitors, which is a key anti-apoptotic protein often overexpressed in cancers.[4] Furthermore, compounds that inhibit the interaction between acetylated histones and bromodomain-containing proteins are being explored as anticancer agents, and indole-based structures could be investigated for this purpose.[2]

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

A generalized protocol to screen 6-Bromo-4-methyl-1H-indole or its derivatives against a panel of kinases would involve:

-

Reagents and Materials: Recombinant human kinases, appropriate peptide substrates, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Assay Procedure:

-

A solution of the test compound (e.g., 6-Bromo-4-methyl-1H-indole derivative) at various concentrations is pre-incubated with the kinase in a buffer solution.

-

The kinase reaction is initiated by the addition of the peptide substrate and ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescent detection reagent.

-

-

Data Analysis: The IC₅₀ values (the concentration of the compound that inhibits 50% of the kinase activity) are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

6-Bromo-4-methyl-1H-indole is a chemical entity with considerable potential for applications in medicinal chemistry and drug discovery. Its structure provides a versatile platform for the synthesis of more complex molecules, particularly in the pursuit of novel kinase inhibitors and anticancer agents. While specific biological data and detailed synthetic protocols for this exact compound are not extensively documented in the public domain, this guide provides a solid foundation for researchers by outlining potential synthetic strategies and highlighting promising areas of therapeutic investigation based on the broader understanding of indole chemistry and pharmacology. Further research is warranted to fully elucidate the synthetic and biological profile of 6-Bromo-4-methyl-1H-indole and its derivatives.

References

- 1. lookchem.com [lookchem.com]

- 2. WO2009084693A1 - Antitumor agent - Google Patents [patents.google.com]

- 3. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 4. WO2017152076A1 - Substituted indole mcl-1 inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide on the Physicochemical Properties of 6-Bromo-4-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 6-Bromo-4-methyl-1H-indole, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers, compiling available data, outlining standard experimental protocols for property determination, and providing a logical workflow for its characterization.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of 6-Bromo-4-methyl-1H-indole. It is important to note that a significant portion of the available data is derived from computational predictions and awaits experimental verification.

| Property | Value | Data Type | Source |

| Molecular Formula | C₉H₈BrN | [1][2] | |

| Molecular Weight | 210.07 g/mol | [1][2] | |

| CAS Number | 885520-51-4 | [1][2] | |

| Appearance | White to off-white solid | Experimental | [3] |

| Boiling Point | 328.8 ± 22.0 °C | Predicted | [1][3] |

| Density | 1.563 ± 0.06 g/cm³ | Predicted | [1][3] |

| pKa | 16.43 ± 0.30 | Predicted | [1][3] |

| LogP | 3.23880 | Predicted | [1] |

| Storage Temperature | Room Temperature, sealed in dry, keep in dark place | [1][3] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of 6-Bromo-4-methyl-1H-indole are crucial for verifying predicted data and for use in further research. Below are standard methodologies for key experiments.

1. Determination of Melting Point (Capillary Method)

-

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small, dry sample of 6-Bromo-4-methyl-1H-indole is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

2. Determination of Aqueous Solubility (Shake-Flask Method)

-

Objective: To determine the saturation concentration of the compound in water at a specific temperature.

-

Apparatus: Analytical balance, flasks with stoppers, constant temperature shaker, centrifuge, spectrophotometer or HPLC.

-

Procedure:

-

An excess amount of 6-Bromo-4-methyl-1H-indole is added to a known volume of distilled water in a flask.

-

The flask is sealed and placed in a constant temperature shaker (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

The resulting suspension is centrifuged to separate the undissolved solid.

-

A known volume of the clear supernatant is carefully removed.

-

The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) against a standard curve.

-

3. Determination of Partition Coefficient (LogP)

-

Objective: To determine the ratio of the concentration of the compound in a mixture of two immiscible phases, typically octanol and water, at equilibrium.

-

Apparatus: Separatory funnel, analytical balance, flasks, centrifuge, analytical instrument (HPLC or GC).

-

Procedure:

-

A known amount of 6-Bromo-4-methyl-1H-indole is dissolved in a known volume of either water-saturated octanol or octanol-saturated water.

-

The solution is placed in a separatory funnel with an equal volume of the other immiscible solvent.

-

The funnel is shaken vigorously for a set period to allow for partitioning and then left to stand for the phases to separate completely.

-

The two phases are carefully separated.

-

The concentration of the compound in each phase is determined using an appropriate analytical technique.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like 6-Bromo-4-methyl-1H-indole.

Biological Context and Potential Applications

Indole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous therapeutic agents and biologically active molecules.[4][5] The indole nucleus is a common feature in molecules that exhibit a wide range of biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties.[4]

While specific biological data for 6-Bromo-4-methyl-1H-indole is not extensively documented in publicly available literature, its structural motifs suggest potential areas of investigation. The presence of a bromine atom can influence the lipophilicity and metabolic stability of the molecule, potentially enhancing its biological activity. For instance, other bromo-indole derivatives have been investigated for their anticancer and antimicrobial effects.[6] The di(6-Br-1H-indol-3-yl)methyl group, a related structural feature, has been found in a natural product exhibiting strong antimicrobial activity against Staphylococcus aureus.[7]

Given the versatile nature of the indole scaffold, 6-Bromo-4-methyl-1H-indole represents a valuable building block for the synthesis of more complex molecules in drug discovery programs and a candidate for biological screening in various assays. Its well-defined structure and the potential for further functionalization make it an attractive compound for researchers in medicinal chemistry.

References

- 1. 1H-Indole, 6-bromo-4-methyl-|lookchem [lookchem.com]

- 2. 885520-51-4|6-Bromo-4-methyl-1H-indole|6-Bromo-4-methyl-1H-indole|-范德生物科技公司 [bio-fount.com]

- 3. 1H-Indole, 6-broMo-4-Methyl- CAS#: 885520-51-4 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Biomedical Importance of Indoles | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-Bromo-4-methyl-1H-indole

This technical guide provides a comprehensive overview of plausible synthetic pathways for 6-bromo-4-methyl-1H-indole, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. Due to the absence of a directly published, step-by-step synthesis for this specific molecule, this document outlines two logical and well-established synthetic routes: the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis. The methodologies presented are extrapolated from established protocols for analogous substituted indoles.

I. Leimgruber-Batcho Indole Synthesis Pathway

The Leimgruber-Batcho indole synthesis is a highly efficient method for preparing indoles from o-nitrotoluenes.[1] This pathway involves the condensation of an o-nitrotoluene with a formamide acetal to form an enamine, followed by reductive cyclization to yield the indole.[2][3] For the synthesis of 6-bromo-4-methyl-1H-indole, a key starting material is 2-bromo-4-methyl-6-nitrotoluene.

Logical Flow of the Leimgruber-Batcho Synthesis:

Caption: Leimgruber-Batcho Synthesis Pathway for 6-Bromo-4-methyl-1H-indole.

Experimental Protocols:

Step 1: Synthesis of 2-bromo-4-methyl-6-nitrophenol A solution of 4-methyl-2-nitrophenol in glacial acetic acid is treated dropwise with a solution of bromine in acetic acid at room temperature. The reaction mixture is stirred for several hours and then warmed to facilitate the removal of excess bromine. The product is precipitated by the addition of water and purified by recrystallization.

Step 2: Synthesis of 2-bromo-4-methyl-6-nitroaniline This step can be achieved through various amination procedures. One common method involves the conversion of the phenol to an aryl ether, followed by nucleophilic aromatic substitution with ammonia or an ammonia equivalent.

Step 3: Synthesis of 2-bromo-4-methyl-6-nitrotoluene (Sandmeyer-type Reaction) The 2-bromo-4-methyl-6-nitroaniline is diazotized using sodium nitrite in a strong acid, followed by a Sandmeyer-type reaction to replace the diazonium group with a hydrogen atom, yielding the target o-nitrotoluene derivative.

Step 4: Formation of the Enamine Intermediate A solution of the 2-bromo-4-methyl-6-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and pyrrolidine in a suitable solvent like DMF is heated.[1] The reaction progress is monitored by TLC until the starting material is consumed. The resulting enamine is often an intensely colored compound and may be used directly in the next step without isolation.[1]

Step 5: Reductive Cyclization to 6-Bromo-4-methyl-1H-indole The crude enamine intermediate is subjected to reductive cyclization. Common reducing agents include Raney nickel with hydrazine or catalytic hydrogenation using palladium on carbon (Pd/C).[1] After the reduction and cyclization are complete, the reaction mixture is worked up by filtering the catalyst and removing the solvent. The crude product is then purified by column chromatography.

Quantitative Data (Hypothetical based on similar syntheses):

| Step | Reactants | Reagents and Conditions | Yield (%) |

| 1. Bromination | 4-methyl-2-nitrophenol, Bromine | Acetic acid, 20°C, 4h | 85-95 |

| 2. Amination | 2-bromo-4-methyl-6-nitrophenol | (Multi-step process) | 60-70 |

| 3. Sandmeyer Reaction | 2-bromo-4-methyl-6-nitroaniline | NaNO2, H3PO2 | 50-60 |

| 4. Enamine Formation | 2-bromo-4-methyl-6-nitrotoluene, DMF-DMA | Pyrrolidine, DMF, heat | 90-98 |

| 5. Reductive Cyclization | Enamine Intermediate | Raney Ni, Hydrazine or H2, Pd/C | 70-85 |

II. Fischer Indole Synthesis Pathway

The Fischer indole synthesis is a classic method for constructing the indole ring system by reacting a phenylhydrazine with an aldehyde or ketone under acidic conditions.[4][5] For the synthesis of 6-bromo-4-methyl-1H-indole, a suitable starting material is (3-bromo-5-methylphenyl)hydrazine.

Logical Flow of the Fischer Indole Synthesis:

Caption: Fischer Indole Synthesis Pathway for 6-Bromo-4-methyl-1H-indole.

Experimental Protocols:

Step 1: Synthesis of 3-bromo-5-methylaniline This starting material is commercially available but can also be synthesized. A common route involves the bromination of m-toluidine, which may require protection of the amino group to direct the bromination to the desired position, followed by deprotection.

Step 2: Synthesis of (3-bromo-5-methylphenyl)hydrazine 3-bromo-5-methylaniline is dissolved in hydrochloric acid and cooled. A solution of sodium nitrite in water is added dropwise to form the diazonium salt. The resulting solution is then treated with a reducing agent, such as stannous chloride (SnCl2) in concentrated hydrochloric acid, to yield the corresponding phenylhydrazine hydrochloride.

Step 3: Formation of the Phenylhydrazone The (3-bromo-5-methylphenyl)hydrazine hydrochloride is condensed with a suitable carbonyl compound, such as acetaldehyde or an acetaldehyde equivalent, in a solvent like ethanol or acetic acid. This reaction typically proceeds at room temperature or with gentle heating to form the phenylhydrazone intermediate.[4]

Step 4: Acid-catalyzed Cyclization to 6-Bromo-4-methyl-1H-indole The phenylhydrazone is treated with a strong acid catalyst, such as sulfuric acid, polyphosphoric acid (PPA), or zinc chloride, and heated.[5] The reaction mixture is refluxed until the cyclization is complete, as monitored by TLC. The reaction is then cooled, neutralized, and the product is extracted with an organic solvent. Purification is typically achieved through column chromatography.

Quantitative Data (Hypothetical based on similar syntheses):

| Step | Reactants | Reagents and Conditions | Yield (%) |

| 1. Diazotization | 3-bromo-5-methylaniline | NaNO2, HCl, 0-5°C | >95 |

| 2. Reduction | Diazonium Salt | SnCl2, HCl | 70-85 |

| 3. Phenylhydrazone Formation | (3-bromo-5-methylphenyl)hydrazine, Acetaldehyde | Ethanol, room temp | 80-90 |

| 4. Cyclization | Phenylhydrazone Intermediate | H2SO4 or PPA, heat | 60-75 |

Disclaimer: The experimental protocols and quantitative data provided are based on general procedures for the specified reaction types and may require optimization for the specific synthesis of 6-bromo-4-methyl-1H-indole. All laboratory work should be conducted with appropriate safety precautions.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Bromo-4-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 6-Bromo-4-methyl-1H-indole. Due to the limited availability of direct experimental crystallographic data for this specific molecule, this guide integrates theoretical modeling, spectroscopic data from related compounds, and established experimental protocols to offer a robust predictive analysis. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by providing a foundational understanding of this substituted indole.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds. Substitution on the indole ring system allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its pharmacological activity. 6-Bromo-4-methyl-1H-indole is a halogenated and alkylated indole derivative with potential applications as a building block in the synthesis of novel therapeutic agents. A thorough understanding of its three-dimensional structure and conformational preferences is crucial for rational drug design and the development of structure-activity relationships (SAR).

This guide will first discuss the predicted molecular structure and conformation based on computational modeling and analysis of related crystal structures. Subsequently, it will present predicted spectroscopic data and detailed experimental protocols for the synthesis and structural characterization of 6-Bromo-4-methyl-1H-indole.

Molecular Structure and Conformation

In the absence of a definitive single-crystal X-ray diffraction study for 6-Bromo-4-methyl-1H-indole, its molecular structure and conformation are predicted based on the known planarity of the indole ring system and computational analysis.

Predicted Molecular Geometry

The core of 6-Bromo-4-methyl-1H-indole is the bicyclic indole ring system, which is known to be essentially planar. The fusion of the benzene and pyrrole rings results in a rigid structure. The bromine atom at the 6-position and the methyl group at the 4-position are expected to lie in the plane of the indole ring.

Table 1: Predicted Molecular Properties of 6-Bromo-4-methyl-1H-indole

| Property | Predicted Value |

| Molecular Formula | C₉H₈BrN |

| Molecular Weight | 210.07 g/mol |

| XLogP3 | 3.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 0 |

Conformational Analysis

The primary conformational flexibility in 6-Bromo-4-methyl-1H-indole arises from the rotation of the methyl group. However, due to the low rotational barrier of a methyl group, it is expected to rotate freely at room temperature. The overall conformation of the molecule is therefore largely dictated by the planar indole core. Computational modeling, such as Density Functional Theory (DFT) calculations, can provide more precise information on bond lengths, angles, and the minimal energy conformation.

Spectroscopic Properties (Predicted)

Spectroscopic techniques are essential for the structural elucidation of organic molecules. Based on data from similar substituted indoles, the following spectroscopic characteristics are predicted for 6-Bromo-4-methyl-1H-indole.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl protons. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating methyl group.

Table 2: Predicted ¹H NMR Chemical Shifts for 6-Bromo-4-methyl-1H-indole

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | ~8.1 | br s |

| H2 | ~7.2 | t |

| H3 | ~6.5 | t |

| H5 | ~7.3 | s |

| H7 | ~7.5 | s |

| CH₃ | ~2.4 | s |

Note: Predicted shifts are relative to TMS in CDCl₃ and are based on known substituent effects on the indole ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for 6-Bromo-4-methyl-1H-indole

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~124 |

| C3 | ~102 |

| C3a | ~129 |

| C4 | ~130 |

| C5 | ~122 |

| C6 | ~115 |

| C7 | ~114 |

| C7a | ~136 |

| CH₃ | ~16 |

Note: Predicted shifts are relative to TMS in CDCl₃.

Experimental Protocols

The following sections detail the methodologies for the synthesis and structural characterization of 6-Bromo-4-methyl-1H-indole.

Synthesis

A plausible synthetic route to 6-Bromo-4-methyl-1H-indole is the Fischer indole synthesis.

Protocol 4.1.1: Fischer Indole Synthesis of 6-Bromo-4-methyl-1H-indole

-

Preparation of the Hydrazone:

-

Dissolve (3-bromo-5-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol.

-

Add acetaldehyde (1.1 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours until the formation of the corresponding hydrazone is complete, as monitored by TLC.

-

Remove the solvent under reduced pressure.

-

-

Indolization:

-

To the crude hydrazone, add a solution of zinc chloride (1.5 eq) in ethanol.

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 6-Bromo-4-methyl-1H-indole.

-

Structural Characterization

Protocol 4.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified 6-Bromo-4-methyl-1H-indole in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in the complete assignment of all proton and carbon signals.

Protocol 4.2.2: Single-Crystal X-ray Diffraction (Hypothetical)

Should suitable single crystals be obtained, the following general procedure would be employed.

-

Crystal Growth: Grow single crystals of 6-Bromo-4-methyl-1H-indole by slow evaporation of a saturated solution in a suitable solvent system (e.g., hexane/ethyl acetate).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a Mo Kα or Cu Kα X-ray source.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data using appropriate software packages.

Solubility Profile of 6-Bromo-4-methyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 6-Bromo-4-methyl-1H-indole, a substituted indole of interest in medicinal chemistry and drug development. Due to the limited availability of public quantitative solubility data for this specific molecule, this document provides a comprehensive experimental framework for determining its solubility in common organic solvents. It outlines the general principles governing the solubility of substituted indoles, details robust experimental protocols for quantitative analysis, and presents a logical workflow for solubility assessment. This guide is intended to equip researchers with the necessary information to effectively work with 6-Bromo-4-methyl-1H-indole in a laboratory setting.

Introduction to 6-Bromo-4-methyl-1H-indole

6-Bromo-4-methyl-1H-indole is a heterocyclic aromatic compound. The indole scaffold is a core structural motif in numerous biologically active compounds and pharmaceuticals. The presence of a bromine atom at the 6-position and a methyl group at the 4-position significantly influences the molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. A thorough understanding of its solubility is critical for applications in drug discovery, enabling appropriate solvent selection for synthesis, purification, formulation, and biological screening.

Predicted Solubility Profile

Based on the general principle of "like dissolves like," the solubility of 6-Bromo-4-methyl-1H-indole in various organic solvents can be predicted. The molecule possesses both a nonpolar hydrocarbon backbone (the benzene and pyrrole rings) and a polar N-H group capable of hydrogen bonding.

-

High Solubility is Expected in:

-

Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and acetone are likely to be effective solvents due to their ability to engage in dipole-dipole interactions and, in the case of DMF and DMSO, their relatively high polarity.

-

Chlorinated Solvents: Dichloromethane and chloroform are expected to be good solvents due to their ability to dissolve a wide range of organic compounds.

-

Ethers and Esters: Tetrahydrofuran (THF) and ethyl acetate are also predicted to be suitable solvents.

-

-

Moderate to Good Solubility is Expected in:

-

Alcohols: Methanol and ethanol should be reasonably good solvents, as they can act as both hydrogen bond donors and acceptors.

-

-

Low Solubility is Expected in:

-

Nonpolar Solvents: Hexane and other aliphatic hydrocarbons are unlikely to be effective solvents.

-

Water: As with most indole derivatives, solubility in water is expected to be very low.

-

Quantitative Solubility Data

| Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) | Experimental Solubility (mol/L at 25°C) |

| Methanol | 32.04 | 0.792 | Moderate to Good | Data not available | Data not available |

| Ethanol | 46.07 | 0.789 | Moderate to Good | Data not available | Data not available |

| Acetone | 58.08 | 0.791 | High | Data not available | Data not available |

| Ethyl Acetate | 88.11 | 0.902 | High | Data not available | Data not available |

| Dichloromethane | 84.93 | 1.33 | High | Data not available | Data not available |

| Chloroform | 119.38 | 1.48 | High | Data not available | Data not available |

| Dimethylformamide (DMF) | 73.09 | 0.944 | High | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.10 | High | Data not available | Data not available |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of 6-Bromo-4-methyl-1H-indole.

Isothermal Saturation Method

This method is considered the gold standard for determining thermodynamic solubility due to its reliability and accuracy.

Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 6-Bromo-4-methyl-1H-indole (e.g., 5-10 mg) into a series of vials. It is crucial to have undissolved solid remaining at the end of the experiment.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, visually inspect the vials to confirm the presence of excess solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

-

Sample Collection and Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Attach a syringe filter (e.g., 0.22 µm PTFE) and dispense the filtered solution into a clean vial. This step is critical to remove any remaining solid particles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy:

-

HPLC Method:

-

Prepare a series of standard solutions of 6-Bromo-4-methyl-1H-indole of known concentrations.

-

Analyze the standard solutions by HPLC to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample solution into the HPLC system and record the peak area.

-

Using the calibration curve, determine the concentration of 6-Bromo-4-methyl-1H-indole in the diluted sample.

-

-

UV-Vis Spectroscopy Method:

-

Determine the wavelength of maximum absorbance (λmax) of 6-Bromo-4-methyl-1H-indole in the chosen solvent.

-

Prepare a series of standard solutions and measure their absorbance at λmax to create a calibration curve (absorbance vs. concentration) according to the Beer-Lambert Law.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration. For less soluble indole derivatives, an extinction coefficient of around 4900 M⁻¹cm⁻¹ at the ¹Lb 0-0 maximum can be used for concentration determination if a pure standard is unavailable for creating a full calibration curve.[1]

-

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Qualitative Solubility Testing

This method provides a rapid assessment of solubility.

Methodology:

-

Place a small, known amount of 6-Bromo-4-methyl-1H-indole (e.g., 1-5 mg) into a small test tube.

-

Add the selected solvent dropwise while vortexing or shaking vigorously.

-

Observe the dissolution of the solid.

-

Categorize the solubility as:

-

Very Soluble: Dissolves quickly in a small amount of solvent.

-

Soluble: Dissolves completely upon addition of up to 3 mL of solvent.

-

Slightly Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No significant amount of the solid dissolves.

-

Visualized Experimental Workflow

The following diagrams illustrate the key experimental workflows.

Caption: Workflow for Isothermal Saturation Solubility Determination.

Caption: Logical Workflow in Drug Development Context.

Conclusion

While specific quantitative solubility data for 6-Bromo-4-methyl-1H-indole is not currently published, this guide provides a robust framework for its experimental determination. The predicted solubility profile suggests good solubility in a range of common polar aprotic and alcoholic organic solvents. The detailed experimental protocols provided herein will enable researchers to accurately determine the solubility of this compound, facilitating its use in further research and development activities.

References

6-Bromo-4-methyl-1H-indole: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 6-Bromo-4-methyl-1H-indole (CAS No. 885520-51-4). The information herein is compiled from available safety data sheets and scientific literature for this compound and structurally similar chemicals. It is intended to inform researchers, scientists, and drug development professionals on the appropriate precautions to be taken when handling this substance.

Chemical and Physical Properties

6-Bromo-4-methyl-1H-indole is a substituted indole derivative. While comprehensive experimental data for this specific compound is limited, predicted properties and data from similar compounds provide valuable insights.

| Property | Value | Source |

| CAS Number | 885520-51-4 | [1][2][3] |

| Molecular Formula | C₉H₈BrN | [2][3] |

| Molecular Weight | 210.07 g/mol | [2][3] |

Hazard Identification and GHS Classification

Although a specific GHS classification for 6-Bromo-4-methyl-1H-indole is not uniformly available, data from structurally related bromo-indoles suggest that it should be handled as a hazardous substance. The following classification is based on the hazards associated with similar compounds.

Pictogram:

Signal Word: Warning

Potential Hazard Statements:

Based on data for other bromo-indoles, this compound may:

-

H315: Cause skin irritation.[4]

-

H319: Cause serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements:

The following precautionary statements are recommended based on the potential hazards:

| Category | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |

| P264 | Wash skin thoroughly after handling.[4] | |

| P271 | Use only outdoors or in a well-ventilated area.[4] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[4] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 | Take off contaminated clothing and wash before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[5] |

| P405 | Store locked up.[5] | |

| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[5] |

Toxicological Information

Experimental Protocols

General Handling Procedure:

A standardized protocol for handling 6-Bromo-4-methyl-1H-indole should be followed to minimize exposure and ensure safety.

-

Preparation:

-

Ensure a well-ventilated area, preferably a chemical fume hood.

-

Assemble all necessary personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Have spill containment materials readily available.

-

-

Handling:

-

Avoid direct contact with the skin and eyes.

-

Avoid inhalation of dust or fumes.

-

Weigh and transfer the compound in a fume hood to minimize exposure.

-

Keep the container tightly closed when not in use.

-

-

Post-Handling:

-

Thoroughly wash hands and any exposed skin with soap and water after handling.

-

Clean the work area and decontaminate any equipment used.

-

Properly store or dispose of the compound and any contaminated materials.

-

First-Aid Measures

In case of exposure, follow these first-aid procedures:

| Exposure Route | First-Aid Measures |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[7] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[7] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8] |

Fire-Fighting Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8] |

| Specific Hazards | Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen bromide gas.[8] |

| Protective Equipment | Wear self-contained breathing apparatus and full protective gear.[8] |

Accidental Release Measures

| Action | Procedure |

| Personal Precautions | Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[8] |

| Environmental Precautions | Do not let product enter drains.[8] |

| Containment and Cleaning | Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[8] |

Storage and Disposal

| Aspect | Recommendation |

| Storage | Keep container tightly closed in a dry and well-ventilated place.[5] |

| Disposal | Dispose of this material and its container as hazardous waste. Contact a licensed professional waste disposal service.[8] |

Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[9] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[9] |

| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or for prolonged exposure.[9] |

Visualized Workflow

The following diagram illustrates a general workflow for the safe handling of chemical compounds like 6-Bromo-4-methyl-1H-indole.

Caption: General workflow for safe chemical handling.

References

- 1. echemi.com [echemi.com]

- 2. aaronchem.com [aaronchem.com]

- 3. 885520-51-4 | MFCD07781475 | 6-Bromo-4-methyl-1H-indole [aaronchem.com]

- 4. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. [Toxicological characteristic of indole as a basis for its hygienic regulation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to 6-Bromo-4-methyl-1H-indole for Researchers and Drug Development Professionals

An In-depth Whitepaper on a Key Intermediate in Modern Medicinal Chemistry

This technical guide provides a comprehensive overview of 6-Bromo-4-methyl-1H-indole, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, commercial availability, and its emerging role as a crucial building block in the synthesis of targeted therapeutics.

Chemical and Physical Properties

6-Bromo-4-methyl-1H-indole is a substituted indole with the chemical formula C₉H₈BrN. Its structure features a bromine atom at the 6-position and a methyl group at the 4-position of the indole ring. While experimentally determined physical properties are not consistently reported across all suppliers, predicted data provides valuable insights for handling and reaction planning.

| Property | Value (Predicted) |

| Molecular Weight | 210.07 g/mol |

| Boiling Point | 328.8 ± 22.0 °C |

| Density | 1.563 ± 0.06 g/cm³ |

| pKa | 16.43 ± 0.30 |

| LogP | 3.23880 |

| Storage Temperature | Room Temperature, keep in a dark and dry place. |

Note: The physical properties listed above are predominantly predicted values and should be used as an estimation. Experimental verification is recommended.

Commercial Availability

6-Bromo-4-methyl-1H-indole is available from a variety of commercial chemical suppliers, catering to research and development needs. The purity and available quantities can vary between suppliers.

| Supplier | Purity | Available Quantities |

| American Custom Chemicals Corporation | 95.00% | 5mg |

| J&W Pharmlab | 96% | 250mg |

| Alichem | - | 250mg, 5g |

| Chemenu | 95% | 1g |

| Crysdot | 95+% | 1g |

| Ambeed | 98% | 100mg, 250mg, 1g |

| TRC | - | 100mg |

Note: This table is not exhaustive and represents a snapshot of available suppliers. Researchers should verify current stock and purity with the respective vendors.

Synthesis and Application in Drug Discovery

6-Bromo-4-methyl-1H-indole serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The bromo- and methyl- substitutions on this particular indole provide valuable handles for further chemical modifications, often through cross-coupling reactions.

While specific experimental protocols detailing the use of 6-Bromo-4-methyl-1H-indole are not widely published, its role as a precursor is evident in the development of kinase inhibitors. For instance, related bromo-indazole scaffolds are pivotal in synthesizing inhibitors for enzymes like Phosphoinositide 3-kinase (PI3K) and Leucine-Rich Repeat Kinase 2 (LRRK2), which are implicated in cancer and neurodegenerative diseases, respectively.

Below is a generalized workflow illustrating the synthesis of a substituted indole and its subsequent use as a building block in medicinal chemistry.

Relevance in Signaling Pathways

The significance of 6-Bromo-4-methyl-1H-indole in drug discovery is primarily as a scaffold for synthesizing inhibitors of key signaling pathways implicated in various diseases. Below are simplified representations of signaling pathways for which inhibitors have been developed using related indole and indazole building blocks.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

LRRK2 Signaling in Parkinson's Disease

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a common genetic cause of Parkinson's disease. The development of LRRK2 inhibitors is a promising therapeutic strategy.

BRD4 in Transcriptional Regulation

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in gene transcription. It has emerged as a key target in oncology.

Safety and Handling

Potential Hazards (based on 6-Bromoindole):

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Conclusion

6-Bromo-4-methyl-1H-indole is a valuable chemical intermediate for researchers and drug development professionals. Its substituted indole core provides a versatile platform for the synthesis of novel bioactive molecules, particularly in the realm of kinase inhibitors for oncology and neurodegenerative diseases. While detailed experimental data for this specific compound is emerging, its utility as a building block is evident from the broader context of indole and indazole chemistry in modern medicinal science. As research progresses, the applications of 6-Bromo-4-methyl-1H-indole are expected to expand, further solidifying its importance in the pursuit of new therapeutics.

fundamental reactivity of the indole ring in 6-Bromo-4-methyl-1H-indole

An In-depth Technical Guide to the Fundamental Reactivity of the Indole Ring in 6-Bromo-4-methyl-1H-indole

Executive Summary

This guide provides a comprehensive analysis of the fundamental reactivity of 6-Bromo-4-methyl-1H-indole, a substituted indole of significant interest in medicinal chemistry and drug development. The indole ring system is an electron-rich heterocycle that readily undergoes electrophilic substitution, primarily at the C3 position. The electronic properties of the bromo and methyl substituents on the benzene ring modulate this inherent reactivity. The 4-methyl group, being electron-donating, activates the ring towards electrophilic attack, while the 6-bromo group is a deactivating group. This interplay of electronic effects dictates the regioselectivity of various transformations. This document details the key reaction types, including electrophilic and nucleophilic substitutions, N-H functionalization, and metal-catalyzed cross-coupling reactions, supported by quantitative data, experimental protocols, and mechanistic diagrams.

Introduction: The Indole Ring System

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its aromatic, bicyclic structure, consisting of a fused benzene and pyrrole ring, imparts a unique electronic character. The lone pair of electrons on the nitrogen atom participates in the π-system, rendering the ring electron-rich and highly reactive towards electrophiles.[2][3]

Fundamental Reactivity of the Indole Ring

The inherent reactivity of the indole ring is dominated by electrophilic aromatic substitution. The C3 position of the pyrrole ring is the most nucleophilic and, therefore, the most reactive site, being approximately 10¹³ times more reactive than benzene.[2] This high reactivity is attributed to the ability of the nitrogen atom to stabilize the intermediate carbocation formed upon electrophilic attack at C3. When the C3 position is blocked, electrophilic substitution can occur at the C2 position.[3] Substitution on the benzene ring generally requires harsher conditions or prior substitution of the more reactive positions in the pyrrole ring.[2]

The N-H proton of the indole ring is weakly acidic and can be deprotonated by strong bases, allowing for N-alkylation and N-acylation reactions.

The Influence of Substituents in 6-Bromo-4-methyl-1H-indole

The reactivity of the 6-Bromo-4-methyl-1H-indole is modulated by the electronic effects of its substituents:

-

4-Methyl Group: An electron-donating group that activates the benzene ring towards electrophilic substitution through an inductive effect and hyperconjugation. It directs incoming electrophiles to the ortho and para positions (C5 and C7).

-

6-Bromo Group: An electron-withdrawing group via induction (deactivating) but electron-donating through resonance. Overall, it is a deactivating group that directs electrophiles to the ortho and para positions (C5 and C7).

The combined effect of these substituents influences the regioselectivity of reactions on the benzene portion of the indole. The activating effect of the methyl group and the deactivating effect of the bromo group will compete in directing electrophilic attack.

Key Reactions and Reactivity Profile

Electrophilic Aromatic Substitution

As with unsubstituted indole, the C3 position of 6-Bromo-4-methyl-1H-indole is the primary site for electrophilic attack.

Caption: General mechanism for electrophilic substitution at the C3 position of the indole ring.

Nucleophilic Substitution

Nucleophilic aromatic substitution on the indole ring is generally unfavorable. However, the presence of the bromo group at the C6 position allows for nucleophilic substitution reactions, particularly those mediated by transition metal catalysts.

N-H Reactivity and N-Functionalization

The nitrogen atom of the indole ring can be deprotonated using a strong base to form a nucleophilic indolyl anion. This anion can then react with various electrophiles to yield N-substituted products.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C6 position is a versatile handle for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are pivotal for the synthesis of complex indole derivatives.

Caption: A generalized workflow for a metal-catalyzed cross-coupling reaction at the C6 position.

Quantitative Reaction Data

While specific reaction data for 6-Bromo-4-methyl-1H-indole is not extensively published, the following table presents data for analogous reactions on related substituted indoles, which can serve as a predictive guide.

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) |

| Friedel-Crafts Acylation | 6-Bromoindole | Oxalyl chloride, AlCl₃, CH₂Cl₂ | 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride | 98 |

| N-Alkylation | Indole | Methyl iodide, NaH, DMF | 1-Methylindole | >95 |

| Suzuki Coupling | 6-Bromoindole | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O | 6-Arylindole | 70-90 |

| Vilsmeier-Haack Formylation | Indole | POCl₃, DMF | Indole-3-carboxaldehyde | >90 |

Detailed Experimental Protocols

The following are representative experimental protocols for key reactions involving substituted indoles.

Protocol 1: General Procedure for Friedel-Crafts Acylation of a Bromoindole

To a solution of 6-bromoindole (40g) in anhydrous dichloromethane (450ml), aluminum chloride (15g) is added.[4] Oxalyl chloride (60g) is then added, and the mixture is refluxed for 2 hours.[4] After cooling to room temperature, water is added, and the layers are separated.[4] The organic layer is dried and concentrated to yield the product.[4]

Protocol 2: General Procedure for Suzuki Cross-Coupling

A mixture of the bromoindole, an arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (5 mol %), and a base like Na₂CO₃ (2 equivalents) in a solvent system like toluene/ethanol/water is heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS. The reaction is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by column chromatography.

Spectroscopic Data Summary

The following table summarizes key spectroscopic data for 6-Bromo-4-methyl-1H-indole.

| Data Type | Value | Reference |

| Molecular Formula | C₉H₈BrN | [5] |

| Molecular Weight | 210.07 g/mol | [5] |

| Monoisotopic Mass | 208.98401 Da | [5] |

| Predicted XlogP | 3.1 | [5] |

| ¹H NMR | Available | [6] |

| ¹³C NMR | Available | |

| Mass Spectrum | Available | [7] |

Conclusion

6-Bromo-4-methyl-1H-indole possesses a rich and versatile reactivity profile governed by the interplay of the inherent electronic properties of the indole nucleus and the directing effects of the bromo and methyl substituents. The C3 position remains the most reactive site for electrophilic attack. The C6-bromo substituent serves as a crucial functional handle for the construction of more complex molecules via metal-catalyzed cross-coupling reactions, making this compound a valuable building block for the synthesis of novel therapeutic agents. A thorough understanding of its fundamental reactivity is essential for its effective utilization in drug discovery and development programs.

References

- 1. chemijournal.com [chemijournal.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]

- 5. PubChemLite - 6-bromo-4-methyl-1h-indole (C9H8BrN) [pubchemlite.lcsb.uni.lu]

- 6. 1H-Indole, 6-broMo-4-Methyl-(885520-51-4) 1H NMR spectrum [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

The Diverse Biological Landscape of Substituted Indoles: A Technical Guide for Drug Discovery

Introduction

The indole scaffold, a privileged heterocyclic motif, is a cornerstone in the development of novel therapeutics. Its inherent ability to mimic endogenous molecules and interact with a wide array of biological targets has cemented its importance in medicinal chemistry. This technical guide provides an in-depth review of the recent advancements in the biological activities of substituted indoles, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively engaged in the design and development of next-generation indole-based therapeutic agents.

Anticancer Activity: A Dominant Focus

Substituted indoles have demonstrated significant potential in oncology, targeting various hallmarks of cancer. Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell proliferation and survival to the disruption of microtubule dynamics.

Targeting Tubulin Polymerization

A clinically validated strategy in cancer therapy is the disruption of microtubule dynamics. Several substituted indoles have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.

| Compound Class | Specific Compound Example | Target | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| Arylthioindoles (ATIs) | ATI 3 | Tubulin Assembly | MCF-7 | 52 nM | [1] |

| Arylthioindoles (ATIs) | ATI 4 | Tubulin Assembly | MCF-7 | 13 nM | [1] |

| 2-Phenylindoles | Compound 33 | Tubulin Polymerization | NCI/ADR-RES | Not specified | [1] |

| 2-Phenylindoles | Compound 44 | Tubulin Polymerization | Messa/Dx5 | Not specified | [1] |

| Fused Indoles | Compound 21 | Tubulin Polymerization | Various | 22-56 nM | [2] |

| Indole-sulfonamides | Compound 18 | Tubulin Assembly | HeLa, A549, MCF-7, HCT116 | 0.24–0.59 μM | |

| Quinoline-indole derivatives | St. 42 | Tubulin Polymerization | HepG2, KB, HCT-8, MDA-MB-231, H22 | < 10 nM | [3] |

| Quinoline-indole derivatives | St. 43 | Tubulin Polymerization | HepG2, KB, HCT-8, MDA-MB-231, H22 | < 10 nM | [3] |

| Indole-amino-pyrazolyl derivatives | St. 28 | Tubulin Polymerization | - | 0.28 µM | [3] |

| Indole-furanone hybrids | St. 29 | Tubulin Polymerization | - | Micromolar level | [3] |

| Bis-indole derivatives | St. 20 | Tubulin Polymerization | A549 | 2 µM | [3] |

| Indole/1,2,4-Triazole Hybrids | Compound 7i | Tubulin Polymerization | - | 3.03 ± 0.11 µM | [4] |

Inhibition of Signaling Pathways

Substituted indoles have been shown to modulate key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and MAPK pathways.

| Compound Class | Specific Compound Example | Target Pathway | Cancer Cell Line | Activity (IC50) | Reference |

| Indole-3-carbinol (I3C) | I3C | PI3K/Akt/mTOR, NF-κB | Lung cancer cells | Not specified | [5] |

| 3,3'-Diindolylmethane (DIM) | DIM | PI3K/Akt/mTOR, NF-κB | Breast cancer cells | Not specified | [5] |

| Indole-based Bcl-2 Inhibitors | Compound U2 | Bcl-2 | MCF-7 | 0.83 ± 0.11 µM | [6] |

| Indole-based Bcl-2 Inhibitors | Compound U3 | Bcl-2 | MCF-7 | 1.17 ± 0.10 µM | [6] |

| Flavopereirine | Flavopereirine | p53/p21 activation | HCT116 | 8.15 µM | [7] |

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Substituted indoles have emerged as a promising class of compounds with a broad spectrum of activity against various pathogens.

| Compound Class | Specific Compound Example | Target Organism | Activity (MIC) | Reference |

| Indole-triazoles | Compound 3d | MRSA | 6.25 µg/mL | [8] |

| Indole-thiadiazoles | Compound 2c | Bacillus subtilis | 3.125 µg/mL | [8] |

| Halogenated indoles | 5-Iodoindole | Acinetobacter baumannii | 64 µg/mL | [9] |

| Halogenated indoles | 6-Bromoindole | Acinetobacter baumannii | 64 µg/mL | [9] |

| Methylated indoles | 3-Methylindole | Acinetobacter baumannii | 64 µg/mL | [9] |

| Multi-halogenated indoles | 6-Bromo-4-iodoindole | Staphylococcus aureus | 20 µg/mL | [10] |

| Multi-halogenated indoles | 4-Bromo-6-chloroindole | Staphylococcus aureus | 30 µg/mL | [10] |

| Indole trimers | SAB-J3 | Francisella tularensis | 1.56 µg/mL | [11] |

| Indole-3-carboxamido-polyamine conjugates | Compound 13b | Staphylococcus aureus | 2.2 µM | [12] |

Antiviral Activity

The versatility of the indole scaffold extends to antiviral applications, with derivatives showing efficacy against a range of viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).

| Compound Class | Specific Compound Example | Target Virus | Activity (EC50/IC50) | Reference |

| Tetrahydroindoles | Compound 3 | HCV (gt 2a) | 2.6 µM | [13] |

| Indole acryl amides | Compound 15 | HCV | 1.9 µM | [13] |

| Indole-based HCV inhibitors | Compound 13 | HCV NS5B polymerase | 77 nM | [13] |

| 5,6-dihydroxyindole carboxamides | Compound II | HIV-1 integrase | 1.4 µM | [14] |

| Indole derivatives | Compound IV | HCV | 1.16 µM | [14] |

| Indole derivatives | Compound V | HCV | 0.6 µM | [14] |

| Indole-hydantoin derivatives | IH-1 | - | - | [15] |

| Indole chloropyridinyl esters | Compound 1 | SARS-CoV-2 3CLpro | 250 nM (IC50) | [16] |

| Indole chloropyridinyl esters | Compound 1 | SARS-CoV-2 (VeroE6 cells) | 2.8 µM (EC50) | [16] |

| Indole-based ferulic acid derivatives | Compound 1 | SARS-CoV-2 | 70.85 µM (IC50) | [17] |

| Indole-based ferulic acid derivatives | Compound 2 | SARS-CoV-2 | 68.28 µM (IC50) | [17] |

Anti-inflammatory Activity

Chronic inflammation is a key contributor to numerous diseases. Substituted indoles have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and modulation of the NF-κB signaling pathway.

| Compound Class | Specific Compound Example | Target | Activity (IC50) | Reference |

| Indole-hydantoin derivatives | IH-1 | NF-κB p65 phosphorylation | Not specified | [15] |

| Indole derivatives | Q20 | COX-2 | 39.42 nM | [18] |

| Indole derivatives | Q10 | COX-2 | 54.68 nM | [18] |

| Indomethacin derivative | Compound 26 | COX-2 (human cells) | 0.009 µM | [19] |

| 1,3-Dihydro-2H-indolin-2-one derivatives | Compound 4e | COX-2 | 2.35 ± 0.04 µM | [20] |

| 1,3-Dihydro-2H-indolin-2-one derivatives | Compound 9h | COX-2 | 2.422 ± 0.10 µM | [20] |

| Substituted cyclic imides | Compound 5b | COX-2 | 0.1 µM | [21] |

Neuroprotective Activity

The neuroprotective effects of substituted indoles are being increasingly recognized, with compounds like indole-3-carbinol and its derivatives showing promise in models of neurodegenerative diseases.

| Compound Class | Specific Compound Example | Mechanism | Model | Reference |

| Indole-3-carbinol (I3C) | I3C | Activation of TrkB/Nrf2-ARE pathway | - | [22] |

| 3,3'-Diindolylmethane (DIM) | DIM | Activation of TrkB/Akt pathway | - | [23] |

| Indole-phenolic derivatives | - | Antioxidant, metal-chelating, anti-aggregation | SH-SY5Y cells | [24] |

| Indole-2-N-methylpropargylamine | 4fMe | MAO-B inhibition | - | [25] |

Experimental Protocols

MTT Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the substituted indole compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to interfere with the assembly of microtubules.

-

Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a suitable buffer.

-

Compound Incubation: Incubate the reaction mixture with various concentrations of the substituted indole compound or control compounds (e.g., paclitaxel as a polymerization enhancer, nocodazole as an inhibitor).

-

Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time using a microplate reader. A decrease in the rate and extent of fluorescence indicates inhibition of tubulin polymerization.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the substituted indole compound in a liquid growth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Western Blot Analysis for NF-κB Signaling

This technique is used to detect specific proteins in a sample and can be used to assess the activation of the NF-κB pathway.

-

Protein Extraction: Extract proteins from cells treated with or without the substituted indole compound and a stimulating agent (e.g., TNF-α).

-

Protein Quantification: Determine the protein concentration of the extracts.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Incubate the membrane with primary antibodies specific for proteins in the NF-κB pathway (e.g., p65, IκBα, phospho-IκBα), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate. Changes in the levels of these proteins indicate modulation of the NF-κB pathway.

Visualizations

Signaling Pathways

References

- 1. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indole trimers with antibacterial activity against Gram-positive organisms produced using combinatorial biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis, anti-inflammatory activity and COX-1/COX-2 inhibition of novel substituted cyclic imides. Part 1: Molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators [ouci.dntb.gov.ua]

- 23. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

The Dual Influence of Bromine and Methyl Groups on the Reactivity of 6-Bromo-4-methyl-1H-indole: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the role of bromine and methyl substituents in modulating the chemical reactivity of the 6-bromo-4-methyl-1H-indole scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into the molecule's electronic properties, reactivity in key organic transformations, and detailed experimental considerations.

Introduction to the Reactivity of Substituted Indoles

The indole nucleus is a privileged heterocyclic motif found in a vast array of natural products and pharmaceutical agents. Its reactivity is governed by the electron-rich pyrrole ring, which readily undergoes electrophilic substitution, primarily at the C3 position. The introduction of substituents onto the indole core significantly alters its electronic landscape, thereby influencing the rate and regioselectivity of chemical reactions. In 6-bromo-4-methyl-1H-indole, the interplay between the electron-withdrawing bromine atom and the electron-donating methyl group creates a unique reactivity profile that can be strategically exploited in organic synthesis.

The Electronic Tug-of-War: Role of Bromine and Methyl Groups

The reactivity of the 6-bromo-4-methyl-1H-indole ring is dictated by the combined electronic effects of the bromine and methyl substituents.

The Bromine Substituent at C6:

-

Inductive Effect (-I): As a halogen, bromine is more electronegative than carbon and exerts a significant electron-withdrawing inductive effect. This effect deactivates the benzene portion of the indole ring towards electrophilic attack.

-

Mesomeric Effect (+M): Bromine possesses lone pairs of electrons that can be delocalized into the aromatic system through resonance. This electron-donating mesomeric effect is generally weaker than its inductive effect for halogens.

-

Leaving Group Ability: The carbon-bromine bond at the C6 position serves as a valuable synthetic handle for various transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

The Methyl Substituent at C4:

-

Inductive Effect (+I): The methyl group is an electron-donating group through its inductive effect, pushing electron density into the benzene ring.

-

Hyperconjugation: The methyl group also donates electron density through hyperconjugation, further activating the aromatic ring.

The combination of these effects in 6-bromo-4-methyl-1H-indole leads to a nuanced reactivity pattern. The methyl group at C4 and the indole nitrogen's lone pair work in concert to activate the molecule towards electrophilic attack, while the bromine at C6 has a deactivating inductive effect on the benzene ring but also provides a site for cross-coupling.

Key Chemical Transformations and Reactivity Patterns

Electrophilic Aromatic Substitution